molecular formula C15H21NO8 B570530 Tyrosol Glucuronide CAS No. 28116-28-1

Tyrosol Glucuronide

Cat. No.: B570530
CAS No.: 28116-28-1
M. Wt: 343.332
InChI Key: AHNSKQGNKNOVPH-AGCYOUBYSA-N
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Description

Tyrosol glucuronide is a phenolic compound derived from tyrosol, a naturally occurring antioxidant found in olive oil and other plant sources. This compound is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tyrosol glucuronide typically involves enzymatic reactions. One common method is the enzymatic methoxycarbonylation of tyrosol using hydrolases such as Novozym 435 in the presence of dimethyl carbonate . This method is preferred due to its high yield and specificity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. For instance, a coupled enzymatic reaction involving tyrosinase and glucose dehydrogenase has been developed for the production of hydroxytyrosol, a related compound . This method can be adapted for the production of this compound by optimizing the reaction conditions and enzyme selection.

Chemical Reactions Analysis

Types of Reactions: Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions include hydroxytyrosol and its derivatives, which retain the antioxidant properties of the parent compound .

Properties

CAS No.

28116-28-1

Molecular Formula

C15H21NO8

Molecular Weight

343.332

IUPAC Name

(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-3-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H21NO8/c16-8(6-17)5-7-1-3-9(4-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-4,8,10-13,15,17-20H,5-6,16H2,(H,21,22)/t8-,10-,11-,12+,13-,15?/m0/s1

InChI Key

AHNSKQGNKNOVPH-AGCYOUBYSA-N

SMILES

C1=CC(=CC=C1CC(CO)N)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

4-(2-Hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid;  _x000B_

Origin of Product

United States

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